molecular formula C15H14O3 B3056971 Benzyl 2-methoxybenzoate CAS No. 75679-47-9

Benzyl 2-methoxybenzoate

Cat. No.: B3056971
CAS No.: 75679-47-9
M. Wt: 242.27 g/mol
InChI Key: QEQSUVJMTPTKRW-UHFFFAOYSA-N
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Description

Benzyl 2-methoxybenzoate is an organic compound belonging to the ester class. It is derived from benzoic acid and benzyl alcohol, with a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-methoxybenzoate can be synthesized through the esterification of 2-methoxybenzoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-methoxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl 2-methoxybenzoate: Similar structure but with an ethyl group instead of a benzyl group.

    Benzyl benzoate: Lacks the methoxy group on the benzene ring

Uniqueness: Benzyl 2-methoxybenzoate is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

benzyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-9-13(14)15(16)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSUVJMTPTKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342829
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75679-47-9
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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